![molecular formula C11H10ClN B11904445 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 5th position of the indole ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole compound in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction in the presence of palladium on carbon and hydrogen gas yields hexahydrocyclopenta[b]indole.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents like toluene-p-sulfonyl azide can be used for sulfonylation reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Hexahydrocyclopenta[b]indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学研究应用
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The chlorine atom at the 5th position can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may act as an agonist or antagonist in specific signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chlorine atom, which can result in different reactivity and biological activity.
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Indole-3-carbaldehyde: A related indole derivative with different functional groups and reactivity
Uniqueness
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the chlorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
5-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10ClN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2 |
InChI 键 |
LDVVEDYPHRZGHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



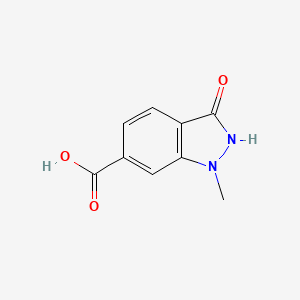
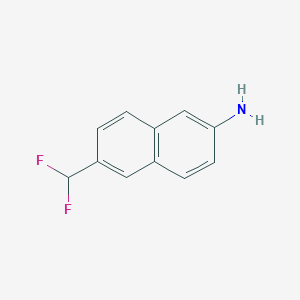
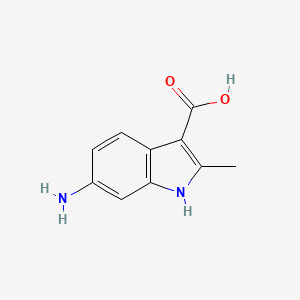
![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)


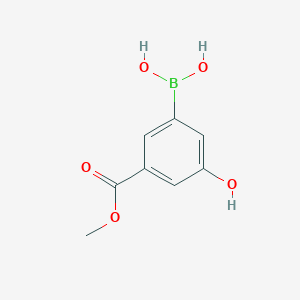
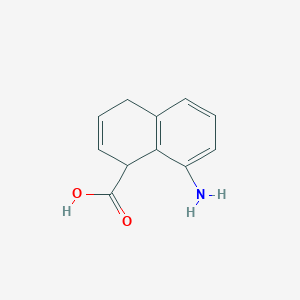

![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)

